molecular formula C20H17NO2 B11566590 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one

1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one

Cat. No.: B11566590
M. Wt: 303.4 g/mol
InChI Key: LFPKTXQARQDQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group and a phenyl group attached to a trihydroindol-4-one core. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a hydroxyphenyl derivative and a phenyl-substituted intermediate, the reaction proceeds through a series of steps involving condensation, cyclization, and reduction reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to scale up the production process while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one stands out due to its specific substitution pattern and the presence of both hydroxyphenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one

InChI

InChI=1S/C20H17NO2/c22-16-11-9-15(10-12-16)21-18-7-4-8-20(23)17(18)13-19(21)14-5-2-1-3-6-14/h1-3,5-6,9-13,22H,4,7-8H2

InChI Key

LFPKTXQARQDQDT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(N2C3=CC=C(C=C3)O)C4=CC=CC=C4)C(=O)C1

Origin of Product

United States

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